C.I. Pigment Yellow 180 chemical structure and CAS number
C.I. Pigment Yellow 180 chemical structure and CAS number
An In-depth Technical Guide to C.I. Pigment Yellow 180 for Researchers and Scientists
Executive Summary
C.I. Pigment Yellow 180 (CAS No. 77804-81-0) is a high-performance benzimidazolone disazo pigment prized for its exceptional thermal stability, lightfastness, and chemical resistance.[1][2][3] Its robust molecular structure makes it a superior colorant in demanding applications, particularly in the plastics and high-end printing ink industries, where it serves as a safe and effective replacement for heavy-metal-based pigments.[1][4] This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and analytical validation methods from the perspective of an application scientist. While its primary use is industrial, its stability and low reactivity present opportunities for its use in specialized research applications, including the coloration of medical-grade polymers and as a stable marker in non-biological systems.
Chapter 1: Introduction to C.I. Pigment Yellow 180 - A High-Performance Benzimidazolone Pigment
In the landscape of organic pigments, the benzimidazolone class is synonymous with high performance. C.I. Pigment Yellow 180 (P.Y. 180) stands out within this family as the sole disazo-benzimidazolone pigment, a structural distinction that imparts a unique combination of a greenish-yellow hue with outstanding durability.[2][5] Its emergence was driven by the industry's need for colorants that could withstand aggressive processing conditions, such as the high temperatures used in engineering plastics, without degradation or migration.[1][6]
For researchers and drug development professionals, the value of P.Y. 180 extends beyond its industrial utility. Its validated low toxicity and high stability make it a candidate for coloring materials that may come into indirect patient contact, such as medical device housings or pharmaceutical packaging.[7][8] Furthermore, its chemical inertness and resistance to bleeding or migration are critical attributes for maintaining the integrity and safety of such products.[1][6] Understanding its fundamental properties is key to leveraging its potential in these and other advanced research applications.
Chapter 2: Core Molecular Identity & Physicochemical Profile
The performance of any pigment is intrinsically linked to its molecular structure and resulting physical properties. P.Y. 180's design is a masterclass in chemical engineering for stability.
Chemical Identification
Precise identification is the cornerstone of reproducible science. The key identifiers for this pigment are summarized below.
| Identifier | Value |
| C.I. Generic Name | Pigment Yellow 180 |
| C.I. Number | 21290[5][9][10] |
| CAS Number | 77804-81-0[5][9][11][12] |
| Chemical Formula | C₃₆H₃₂N₁₀O₈[5][9][10][12] |
| Molecular Weight | 732.70 g/mol [9][10][12] |
| Chemical Family | Disazo Benzimidazolone[2][5][11] |
| IUPAC Name | 2-[[2-[2-[2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]phenoxy]ethoxy]phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide[10][12] |
Chemical Structure
P.Y. 180 is a large, symmetrical molecule. Its structure is characterized by two key functional assemblies connected by a flexible ether linkage:
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Benzimidazolone Groups: These terminal groups are crucial. They facilitate strong intermolecular hydrogen bonding, which anchors the pigment molecules in a stable crystal lattice. This is the primary reason for the pigment's high thermal stability and solvent resistance.[3][13]
-
Azo Chromophores (-N=N-): As a disazo pigment, it contains two azo groups, which are responsible for its yellow color.
-
Ethylene Dioxy Bridge: This central linkage provides a degree of flexibility to the molecule.
Caption: Simplified block diagram of P.Y. 180's molecular backbone.
Physicochemical Properties
The utility of P.Y. 180 is defined by its robust performance profile. The causality behind these properties lies in its molecular structure, which resists thermal, chemical, and photonic degradation.
| Property | Typical Value | Scientific Rationale & Application Insight |
| Appearance | Greenish-Yellow Powder[1][5] | The specific hue is a function of the molecule's conjugated system and its crystalline arrangement. |
| Heat Stability | 290-300 °C[1][4][6] | The strong intermolecular hydrogen bonding from the benzimidazolone groups creates a highly stable crystal lattice, requiring significant thermal energy to disrupt. This is critical for its use in engineering plastics like polycarbonate and ABS. |
| Lightfastness (Blue Wool Scale) | 7-8 (Full Shade)[2][4][10] | The stable conjugated system is resistant to cleavage by UV radiation. This ensures long-term color fidelity in applications exposed to sunlight, such as automotive plastics and outdoor coatings. |
| Migration Resistance | Excellent (5/5)[1][6] | The large molecular size and low solubility in polymer matrices prevent the pigment from "bleeding" or migrating to the surface. This is a crucial self-validating safety feature in food packaging and toys. |
| Chemical Resistance | High (Acid/Alkali: 5/5)[1][6][10] | The molecule lacks readily hydrolyzable groups, making it stable against chemical attack. This allows for its use in chemically aggressive environments. |
| Density | 1.42 - 1.52 g/cm³[6][10][11] | Standard property for formulation calculations and dispersion modeling. |
| Water Solubility | ~17 µg/L[14] | Extremely low solubility is indicative of its stability and contributes to its non-migratory nature. |
Chapter 3: Synthesis and Crystallinity - The Genesis of Performance
The synthesis of P.Y. 180 is a multi-step process where control over reaction conditions and post-synthesis treatment is paramount to achieving the desired performance characteristics.
Synthetic Pathway
The core chemistry is a classic azo coupling reaction. The process can be broken down into two fundamental stages:
-
Diazotization: The primary aromatic diamine, 1,2-bis(2-aminophenoxy)ethane, is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures. This converts the two amino groups into highly reactive diazonium salts.
-
Azo Coupling: The resulting bis-diazonium salt solution is then slowly added to a solution of the coupling component, 5-acetoacetylamino-benzimidazolone.[15] The diazonium groups couple with two equivalents of this component to form the final disazo pigment molecule.
Caption: General synthesis and processing workflow for C.I. Pigment Yellow 180.
The Critical Role of Pigmentation
As synthesized, P.Y. 180 often exists as small, amorphous particles.[2][3] These crude particles do not exhibit the desired color strength, brightness, or durability. The crucial post-synthesis step is pigmentation , which involves heating the crude pigment in water or an organic solvent.[2]
This is not simply "washing." It is a controlled dissolution-reprecipitation process. The amorphous particles have slightly higher solubility than their crystalline counterparts. During heating, they slowly dissolve into the solvent and then reprecipitate onto more stable, larger crystals. This process of crystal growth and perfection is the key causality for performance enhancement:
-
Color Development: A more ordered crystal structure alters the interaction with light, typically leading to a brighter, stronger, and slightly shifted color hue (from reddish-yellow to a more desirable greenish-yellow).[2]
-
Improved Stability: The resulting larger, more perfect crystals have a lower surface-area-to-volume ratio and stronger lattice energy, which directly enhances their thermal, solvent, and light stability.
The choice of solvent and temperature for this step is a critical trade secret for manufacturers, as it dictates the final particle size distribution and crystalline form, and thus the pigment's performance grade.[2]
Chapter 4: Analytical Methodologies for Characterization and Quality Control
For any scientific application, especially those related to materials science or regulated products, a robust and self-validating QC system is non-negotiable.
Chromatographic Purity Assessment (RP-HPLC)
High-Performance Liquid Chromatography is the gold standard for assessing the purity of organic molecules like P.Y. 180. It can effectively separate the main pigment from unreacted starting materials or side-products.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh ~5 mg of P.Y. 180 powder. Dissolve in 10 mL of a suitable solvent (e.g., N,N-Dimethylformamide or DMSO) using sonication to ensure complete dissolution.
-
Instrumentation: Use a reverse-phase HPLC system with a UV-Vis detector.
-
Column: A C18 column is typically effective.[16]
-
Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric or formic acid) is a common starting point.[16]
-
Detection: Monitor at the pigment's lambda max (λmax), typically in the 400-450 nm range.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is common for high-performance grades.
Structural and Morphological Analysis
-
X-Ray Diffraction (XRD): This is the definitive technique for confirming the crystalline nature of the pigment.[3] A sharp, well-defined diffraction pattern indicates high crystallinity, which correlates directly with high performance. Amorphous material will produce a broad, undefined halo. Comparing the XRD pattern of a new batch to an established reference standard is a fast and reliable method for ensuring batch-to-batch consistency.
-
Scanning Electron Microscopy (SEM): SEM provides direct visual confirmation of particle size, shape, and degree of aggregation.[3] After the pigmentation step, SEM images should show well-formed, relatively uniform crystals. This analysis is crucial for predicting dispersibility; highly agglomerated particles will be difficult to disperse effectively in a polymer or ink matrix.
Colorimetric Validation
The ultimate function of a pigment is to impart color. This must be quantified.
Protocol using CIE Lab*:
-
Dispersion: Prepare a standardized dispersion of the pigment in a clear carrier (e.g., a plastic masterbatch or a clear ink vehicle) at a defined concentration.
-
Drawdown/Molding: Create a uniform film or plaque of the colored material.
-
Measurement: Use a calibrated spectrophotometer or colorimeter to measure the color in the CIE Lab* color space.[2]
-
L * represents lightness (0=black, 100=white).
-
a * represents the red-green axis.
-
b * represents the yellow-blue axis.
-
-
Validation: Compare the Lab* values against the reference standard. The color difference (ΔE) is calculated and must fall within a tight specification (typically ΔE < 1.0) for the batch to be accepted.
Caption: A comprehensive quality control workflow for C.I. Pigment Yellow 180.
Chapter 5: Applications - From Industrial Coloration to Research Horizons
Core Industrial Applications
-
Plastics: P.Y. 180 is a go-to choice for polyolefins (PP, PE), PVC, ABS, and engineering plastics (PC).[4][5][9] Its key advantage is heat stability, which prevents it from degrading during melt processing at temperatures up to 300°C.[4] Its excellent migration resistance makes it suitable for applications with stringent safety standards, such as food contact materials and toys.[4]
-
Printing Inks: In high-end packaging and metal decorative inks, its chemical resistance and lightfastness ensure the print remains vibrant and does not bleed when exposed to solvents or sunlight.[1][4][10]
Considerations for Research and Development
While not a pharmaceutical agent, the properties of P.Y. 180 make it a valuable tool for material scientists and drug development professionals in ancillary roles:
-
Medical-Grade Polymers: Its high thermal stability and non-migratory nature make it an excellent candidate for coloring plastics used in medical device housings, diagnostic cassettes, and equipment components where biocompatibility of the final, finished article can be validated.
-
Packaging: It can be used to color pharmaceutical packaging and blister packs, providing brand identification and UV protection for light-sensitive contents without the risk of the colorant migrating into the product.
-
Non-Biological Tracer: In the development of in-vitro diagnostic devices or microfluidic systems, its extremely low solubility and high chemical inertness could allow it to be used as a stable, brightly colored particulate tracer for flow visualization or as a permanent calibration marker embedded within a polymer matrix.
Chapter 6: Safety and Handling Protocols
Toxicological data indicates that P.Y. 180 has very low acute toxicity via oral, dermal, or inhalation routes.[7][14] It is not classified as a hazardous substance.[7][17]
The primary physical hazard is combustible dust .[7] Like many fine organic powders, if dispersed in the air in sufficient concentration, it can form an explosive mixture with an ignition source.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably with local exhaust ventilation, to minimize dust inhalation.
-
Use standard Personal Protective Equipment (PPE): safety glasses, gloves, and a dust mask (e.g., N95).[17]
-
Avoid generating dust clouds. Use non-sparking tools for scooping or handling large quantities.[7]
-
Practice good housekeeping to prevent dust accumulation on surfaces.[7]
Conclusion
C.I. Pigment Yellow 180 is more than just a yellow powder; it is a highly engineered molecule designed for stability. Its robust benzimidazolone structure provides the foundation for its exceptional resistance to heat, light, and chemical migration. While its home turf is in the demanding world of industrial plastics and inks, its inherent safety profile and inertness open the door for its use in specialized and regulated scientific applications. By understanding the causality behind its performance and employing rigorous analytical validation, researchers can confidently leverage its properties to develop next-generation materials and devices.
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- Wang, Y., et al. (2023). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. MDPI.
- MedchemExpress.com. (n.d.). C.I. Pigment yellow 180 | Fluorescent Dye.
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- Crownpigment. (n.d.). PIGMENT YELLOW 180 – Introduction and Application.
- Benchchem. (n.d.). CI Pigment Yellow 180.
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